molecular formula C22H26FN3O3 B7173643 3-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one

3-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one

Cat. No.: B7173643
M. Wt: 399.5 g/mol
InChI Key: FYSQZTPIUVLLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one is a complex organic compound that belongs to the class of quinolinones. This compound is characterized by its unique structure, which includes a quinolinone core, a piperazine ring, and a substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinolinone intermediate.

    Substitution with the Fluoro-Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or piperazine ring are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogenated reagents for nucleophilic substitution, electrophiles for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone N-oxides, while reduction may produce tetrahydroquinolinone derivatives.

Scientific Research Applications

3-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-[(3-chloro-4-methoxyphenyl)methyl]piperazine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one
  • 3-[4-[(3-fluoro-4-methylphenyl)methyl]piperazine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one
  • 3-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-thione

Uniqueness

The uniqueness of 3-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities

Properties

IUPAC Name

3-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine-1-carbonyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3/c1-29-20-7-6-15(12-18(20)23)14-25-8-10-26(11-9-25)22(28)17-13-16-4-2-3-5-19(16)24-21(17)27/h6-7,12-13H,2-5,8-11,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSQZTPIUVLLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC4=C(CCCC4)NC3=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.